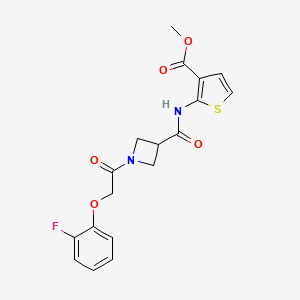

Methyl 2-(1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamido)thiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamido)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C18H17FN2O5S and its molecular weight is 392.4. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of action

Similarly, thiophene derivatives have been studied for their potential biological effects .

Mode of action

The azetidine ring in the compound could potentially interact with biological targets through hydrogen bonding or other types of molecular interactions .

Biochemical pathways

Without specific information, it’s hard to say which biochemical pathways this compound might affect. Both azetidine and thiophene derivatives are known to interact with various biochemical pathways depending on their specific substitutions .

Result of action

Azetidine and thiophene derivatives have been associated with a variety of biological activities .

Biological Activity

Methyl 2-(1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamido)thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described by the following molecular formula:

- Molecular Formula: C17H18F1N2O4S

- Molecular Weight: 336.36 g/mol

The presence of the fluorophenoxy group and the azetidine moiety contributes to its unique biological properties. The thiophene ring further enhances its pharmacological profile.

Research indicates that compounds similar to this compound may interact with specific biological targets, including enzymes and receptors involved in various disease pathways. The fluorine atom in the structure is believed to enhance selectivity and potency, potentially affecting the compound's pharmacokinetic properties.

Anticancer Properties

Several studies have explored the anticancer potential of azetidine derivatives. For instance, a study highlighted the activity of azetidine amides against breast cancer cells (MDA-MB-231 and MDA-MB-468). Although some compounds demonstrated sub-micromolar potency in vitro, their cellular activity was limited due to poor membrane permeability attributed to polar functional groups such as carboxylates .

Table 1: Cellular Activity Against Cancer Cell Lines

| Compound | Cell Line | EC50 (μM) | Notes |

|---|---|---|---|

| Compound A | MDA-MB-231 | 6.8 | Effective but low permeability |

| Compound B | MDA-MB-468 | 4.7 | Similar profile as Compound A |

| Methyl 2-(1-(2-(2-fluorophenoxy)... | MDA-MB-231 | TBD | Further studies needed |

Enzyme Inhibition

Initial findings suggest that this compound may inhibit specific enzymes involved in cancer proliferation pathways. For example, the STAT3 pathway has been implicated in tumor growth, and certain azetidine derivatives have shown potential as inhibitors .

Table 2: Inhibition Potency Against Enzymes

| Compound | Target Enzyme | IC50 (μM) | Mechanism |

|---|---|---|---|

| Compound A | STAT3 | 0.52 | Direct binding to STAT3 |

| Methyl 2-(1-(2-(2-fluorophenoxy)... | TBD | TBD | Further studies needed |

Case Studies

A notable study investigated a series of azetidine derivatives for their anticancer properties, revealing that modifications to the carboxylate group significantly influenced cellular activity. The methyl esters exhibited improved cell membrane permeability compared to their corresponding acids, leading to enhanced cytotoxic effects against cancer cells .

Properties

IUPAC Name |

methyl 2-[[1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carbonyl]amino]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O5S/c1-25-18(24)12-6-7-27-17(12)20-16(23)11-8-21(9-11)15(22)10-26-14-5-3-2-4-13(14)19/h2-7,11H,8-10H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKLOXKDZKVNHTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=C1)NC(=O)C2CN(C2)C(=O)COC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.